molecular formula C14H16IN3O B11062101 N-benzyl-2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide

N-benzyl-2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide

Cat. No.: B11062101
M. Wt: 369.20 g/mol
InChI Key: GEXCKCRDYJMBNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide is a synthetic organic compound with the molecular formula C14H16IN3O It features a pyrazole ring substituted with iodine and methyl groups, connected to a benzyl group via an acetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide typically involves the following steps:

    Formation of the pyrazole ring: The pyrazole ring can be synthesized by reacting 3,5-dimethyl-1H-pyrazole with iodine in the presence of a suitable oxidizing agent.

    Acetamide linkage formation: The iodinated pyrazole is then reacted with benzylamine and acetic anhydride to form the acetamide linkage, resulting in the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide can undergo various chemical reactions, including:

    Substitution reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and reduction reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Coupling reactions: The benzyl group can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the iodine atom with an amine group would result in an amine derivative of the compound.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be used in studies involving enzyme inhibition or receptor binding due to its unique structure.

    Industry: The compound can be used in the development of new materials or as a precursor for the synthesis of other industrially relevant chemicals.

Mechanism of Action

The mechanism of action of N-benzyl-2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide involves its interaction with specific molecular targets. The iodine and methyl groups on the pyrazole ring may play a role in binding to enzymes or receptors, while the benzyl group can enhance the compound’s lipophilicity and membrane permeability. The exact pathways and targets would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide is unique due to the presence of both the iodine-substituted pyrazole ring and the benzyl group. This combination of functional groups can confer specific chemical and biological properties that are not present in similar compounds.

Properties

Molecular Formula

C14H16IN3O

Molecular Weight

369.20 g/mol

IUPAC Name

N-benzyl-2-(4-iodo-3,5-dimethylpyrazol-1-yl)acetamide

InChI

InChI=1S/C14H16IN3O/c1-10-14(15)11(2)18(17-10)9-13(19)16-8-12-6-4-3-5-7-12/h3-7H,8-9H2,1-2H3,(H,16,19)

InChI Key

GEXCKCRDYJMBNH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CC(=O)NCC2=CC=CC=C2)C)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.